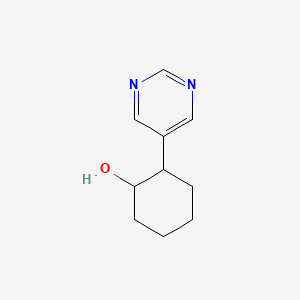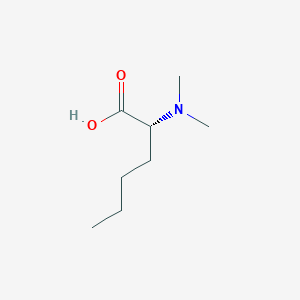
2-(Pyrimidin-5-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-5-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H14N2O It is characterized by a cyclohexane ring substituted with a pyrimidine ring at the 5-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of a pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidin-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(Pyrimidin-5-yl)cyclohexanone or 2-(Pyrimidin-5-yl)cyclohexanal.
Reduction: Formation of 2-(Pyrimidin-5-yl)cyclohexane.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-5-yl)cyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of enzymes such as cyclooxygenase (COX) and the subsequent reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes or interference with essential metabolic processes.
Comparación Con Compuestos Similares
2-(Pyrimidin-5-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-5-yl)cyclohexan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring. It may exhibit different chemical reactivity and biological activity.
2-(Pyrimidin-4-yl)cyclohexan-1-ol: Similar structure but with the pyrimidine ring substituted at the 4-position. This positional isomer may have different physical and chemical properties.
2-(Pyrimidin-5-yl)cyclohexanone: The oxidized form of this compound, which may have different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-pyrimidin-5-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9-10,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCRODVEALFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CN=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)


![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)

